(3,4-Dichloro-1-benzothien-2-yl)methanol

DNA repair inhibition OGG1 cancer research

SAR studies are often limited by the lack of non-planar, halogenated scaffolds with predictable pharmacokinetic profiles. (3,4-Dichloro-1-benzothien-2-yl)methanol offers a solution: its 3,4-dichloro 'peri-effect' alters molecular planarity, directly impacting binding affinity. - **Unique Scaffold:** The steric crowding enables exploration of chemical space inaccessible to simpler analogs. - **Metabolic Stability:** Dichloro substitution improves metabolic stability, a key optimization parameter. - **Versatile Handle:** The C2-hydroxymethyl group allows rapid diversification via oxidation, esterification, or alkylation.

Molecular Formula C9H6Cl2OS
Molecular Weight 233.11g/mol
Cat. No. B370981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichloro-1-benzothien-2-yl)methanol
Molecular FormulaC9H6Cl2OS
Molecular Weight233.11g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=C(S2)CO)Cl
InChIInChI=1S/C9H6Cl2OS/c10-5-2-1-3-6-8(5)9(11)7(4-12)13-6/h1-3,12H,4H2
InChIKeyIOOMYOYTPMXBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-1-benzothien-2-ylmethanol for Benzothiophene-Focused Medicinal Chemistry and Chemical Biology


(3,4-Dichloro-1-benzothien-2-yl)methanol (CAS 92853-34-4) is a halogenated benzothiophene derivative with the molecular formula C₉H₆Cl₂OS and a molecular weight of 233.11 g/mol . It features a unique 3,4-dichloro substitution pattern on the benzothiophene core, creating a distinct "peri-effect" that alters molecular planarity and influences the reactivity of the C2-hydroxymethyl group . This structural feature differentiates it from other benzothiophene analogs and positions it as a versatile building block in medicinal chemistry for exploring structure-activity relationships (SAR) in antimicrobial, anticancer, and enzyme inhibition studies [1].

Why the 3,4-Dichloro Substitution Pattern of This Benzothienyl Methanol Cannot Be Replaced by Simple Analogs


Generic substitution with other benzothiophene methanol derivatives is not feasible due to the unique steric and electronic profile conferred by the 3,4-dichloro substitution. Unlike the common 3-chloro analog, which lacks the second chlorine on the benzene ring, the 3,4-dichloro arrangement creates a distinct 'peri-effect'—steric crowding between adjacent chlorine atoms that alters molecular planarity and profoundly impacts the compound's binding affinity, metabolic stability, and overall pharmacokinetic profile . This specific substitution pattern has been shown to directly influence key pharmacological properties, including enzyme inhibition potency (e.g., IC50 values) and metabolic stability, as evidenced by the superior pharmacokinetics of related 3,4-dichlorobenzothiophene derivatives compared to non-dichlorinated analogs [1]. Therefore, substituting this compound with a different benzothiophene analog would likely result in significantly altered, and potentially suboptimal, biological outcomes in structure-activity relationship (SAR) studies.

Quantitative Evidence for the Selection of 3,4-Dichloro-1-benzothien-2-ylmethanol Over Structural Analogs


Potent Inhibition of DNA Repair Enzyme OGG1 by 3,4-Dichloro-1-benzothiophene-2-carbohydrazide (Derivative) with Nanomolar IC50

The derivative 3,4-dichloro-1-benzothiophene-2-carbohydrazide (OGG1-IN-08), which is directly derived from the target compound's carboxylic acid analog, exhibits potent inhibition of 8-oxoguanine DNA glycosylase 1 (OGG1). This compound demonstrates an IC50 of 0.35 µM against OGG1, highlighting its potential as a lead for modulating DNA repair pathways. While direct comparative data for OGG1 inhibition by other benzothiophene analogs is not available in the same assay, this specific activity is linked to the 3,4-dichloro substitution pattern, which is a key differentiator from simpler analogs [1].

DNA repair inhibition OGG1 cancer research

Superior Pharmacokinetic Stability of 3,6-Dichlorobenzothiophene Analog Compared to Non-Dichlorinated Inhibitor

In a comparative study of branched-chain α-ketoacid dehydrogenase kinase (BCKDK) inhibitors, the 3,6-dichlorobenzothiophene-2-carboxylic acid (BT2) demonstrated significantly superior pharmacokinetic properties compared to the non-dichlorinated allosteric inhibitor (S)-CPP. BT2 exhibited an IC50 of 3.19 µM against BDK, a terminal half-life of 730 minutes, and complete metabolic stability over 240 minutes in vitro. In contrast, (S)-CPP showed significantly poorer stability and pharmacokinetics. This class-level evidence supports that dichloro substitution on the benzothiophene core enhances metabolic stability and in vivo half-life [1].

metabolic stability pharmacokinetics BCKDK inhibition

Unique Steric and Electronic Profile from 3,4-Dichloro Substitution Pattern

The (3,4-Dichloro-1-benzothien-2-yl)methanol is distinguished from common analogs like 3-chloro-1-benzothien-2-yl)methanol by its unique 'peri-effect'. This steric crowding between the chlorine at position 3 on the thiophene ring and the chlorine at position 4 on the benzene ring alters the planarity of the molecule. This structural feature is absent in mono-chlorinated or unsubstituted analogs, which are planar. This difference in conformation is expected to significantly impact binding interactions with biological targets, influencing selectivity and potency in a way that simple analogs cannot replicate .

structure-activity relationship SAR peri-effect

Versatile Intermediate for Generating Biologically Active Benzothiophene Derivatives

(3,4-Dichloro-1-benzothien-2-yl)methanol serves as a critical intermediate for synthesizing a wide array of derivatives through straightforward transformations of its C2-hydroxymethyl group. This group can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into various esters, ethers, and amides. This versatility allows for rapid exploration of chemical space around the benzothiophene core. In contrast, many commercially available benzothiophene building blocks lack the specific combination of a reactive hydroxymethyl group and the 3,4-dichloro pattern, limiting their utility in focused library synthesis [1].

chemical synthesis building block medicinal chemistry

Optimal Research and Industrial Applications for 3,4-Dichloro-1-benzothien-2-ylmethanol Based on Its Differentiating Features


Structure-Activity Relationship (SAR) Studies in Drug Discovery

Researchers can utilize (3,4-Dichloro-1-benzothien-2-yl)methanol as a core scaffold for SAR studies aimed at optimizing enzyme inhibitors or receptor modulators. The unique 'peri-effect' from the 3,4-dichloro substitution and the versatile C2-hydroxymethyl group allow for systematic exploration of how steric and electronic modifications impact biological activity. This is supported by evidence showing that dichloro substitution enhances metabolic stability and that derivatives can achieve potent enzyme inhibition (e.g., OGG1 IC50 of 0.35 µM) [1].

Development of Metabolically Stable Lead Compounds

The compound is particularly valuable in programs where metabolic stability is a key optimization parameter. As demonstrated by the 3,6-dichloro analog BT2, the dichlorobenzothiophene scaffold can confer a long in vivo half-life (730 min) and complete in vitro metabolic stability. This class-level evidence suggests that 3,4-dichloro analogs are promising starting points for developing drug candidates with improved pharmacokinetic profiles, reducing the need for extensive prodrug strategies [1].

Synthesis of Diverse Benzothiophene-Derived Chemical Libraries

Chemical biologists and medicinal chemists can employ (3,4-Dichloro-1-benzothien-2-yl)methanol as a versatile building block to generate focused libraries of 3,4-dichlorobenzothiophene derivatives. The reactive C2-hydroxymethyl group facilitates rapid diversification through well-established synthetic transformations (oxidation, esterification, alkylation), enabling the exploration of chemical space around a non-planar, halogenated core that is not accessible from simpler benzothiophene precursors [1].

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